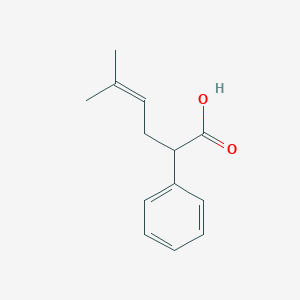

5-Methyl-2-phenyl-4-hexenoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)8-9-12(13(14)15)11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNBMULYXHXMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC=CC=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151813-42-2 | |

| Record name | 5-methyl-2-phenylhex-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of 5 Methyl 2 Phenyl 4 Hexenoic Acid

Stereoselective Synthesis of 5-Methyl-2-phenyl-4-hexenoic Acid and its Enantiomers

The control of stereochemistry is paramount in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. The stereoselective synthesis of this compound involves methods that selectively produce one stereoisomer over others.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.org This strategy is a reliable and versatile approach, often employed in the early stages of drug development. wikipedia.org

One of the most effective classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a hypothetical synthesis of this compound, an oxazolidinone auxiliary could be used to control the stereocenter at the C2 position. The process would begin with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidinone, with phenylacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary's substituents directs the subsequent alkylation to one face of the enolate, thereby controlling the stereochemistry. Alkylation with a suitable electrophile, like 1-bromo-3-methyl-2-butene, would introduce the remainder of the carbon chain. Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Removal Method |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylation Reactions | Hydrolysis (Acidic or Basic) |

| Camphorsultam | Diels-Alder Reactions, Alkylations | Reduction (e.g., LiAlH₄), Hydrolysis |

| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | Mild Acidic Hydrolysis |

This table presents a selection of widely used chiral auxiliaries and their general applications in asymmetric synthesis.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern green chemistry. For the synthesis of this compound, a key step could be an asymmetric conjugate addition.

A relevant strategy is demonstrated in the synthesis of precursors to 5-methyl-4-phenylpyrrolidin-2-one (B3142619), which shares a similar structural motif. nih.gov An asymmetric Michael addition of diethyl malonate to (E)-2-nitroprop-1-enylbenzene can be catalyzed by a chiral catalyst, establishing the stereocenters. nih.gov This type of reaction could be adapted to form the hexenoic acid scaffold. For instance, a chiral organocatalyst could facilitate the conjugate addition of a phenylacetate (B1230308) equivalent to a suitable α,β-unsaturated ester, establishing the stereocenter at the C2 position while forming the carbon backbone. Subsequent chemical modifications would then complete the synthesis of the target molecule.

Kinetic resolution is a method for separating a racemic mixture of enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org As the reaction proceeds, the slower-reacting enantiomer is left behind in excess, allowing for its separation. wikipedia.org This technique is particularly useful when a racemic synthesis is more practical than a direct asymmetric one.

For this compound, a racemic mixture could be resolved using enzymatic kinetic resolution. ethz.ch Enzymes, such as lipases, are inherently chiral and can exhibit high enantioselectivity. In a typical procedure, the racemic acid would be subjected to esterification with an alcohol in the presence of a lipase. The enzyme would selectively catalyze the esterification of one enantiomer at a much faster rate. The reaction would be stopped at approximately 50% conversion, at which point the mixture would contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds, having different functional groups, can then be easily separated by standard chemical methods like extraction or chromatography.

Exploration of Novel Synthetic Pathways

The development of new synthetic routes can provide more efficient or versatile access to complex molecules. This involves exploring reactions that can rapidly build the required molecular architecture.

Sigmatropic rearrangement reactions, such as the Claisen or Cope rearrangements, are powerful tools for carbon-carbon bond formation and can be used to construct complex molecular scaffolds. A hypothetical route to this compound could involve a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

For example, an Ireland-Claisen rearrangement could be employed. This reaction involves the rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal. The synthesis would start with the preparation of an appropriate allylic alcohol, which would then be esterified with phenylacetic acid. Treatment of this ester with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (like trimethylsilyl (B98337) chloride) would generate the silyl ketene acetal. Upon gentle heating, this intermediate would undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a γ,δ-unsaturated carboxylic acid, which after workup would yield a structure very similar to the target molecule. The stereochemical outcome of the rearrangement can often be controlled by the geometry of the enolate, providing a pathway to stereochemically defined products.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is highly effective for building complex carbon skeletons. organic-chemistry.org

A practical application of this strategy is seen in the asymmetric synthesis of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. nih.gov This synthesis begins with an asymmetric Michael addition of diethyl malonate to 2-nitroprop-1-enylbenzene. nih.gov This key step establishes the stereochemistry at the C4 and C5 positions of the resulting pyrrolidinone ring, which corresponds structurally to the C2 and C3 positions in a hexenoic acid derivative. The reaction yields diastereomeric products, methyl erythro- and threo-4-nitro-3-phenylpentanoate, which can be separated by chromatography. nih.gov Subsequent reductive cyclization of these separated isomers leads to the enantiomerically pure 5-methyl-4-phenylpyrrolidin-2-one derivatives. nih.gov

This methodology highlights a viable pathway for constructing the core of this compound. A similar Michael addition could be envisioned, followed by functional group manipulations to yield the final carboxylic acid instead of the lactam.

Table 2: Diastereomeric Intermediates from Asymmetric Michael Addition

| Diastereomer | Configuration | Precursor | Resulting Product after Cyclization |

|---|---|---|---|

| erythro | (3R,4S) / (3S,4R) | methyl erythro-4-nitro-3-phenylpentanoate | (4S,5R)- and (4R,5S)-pyrrolidinones |

Data derived from the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, illustrating the separation and transformation of diastereomers formed via a Michael addition. nih.gov

Utility of Organometallic Reagents in Carbon-Carbon Bond Formation

The construction of the carbon framework of this compound relies heavily on the formation of key carbon-carbon bonds, a task for which organometallic reagents are exceptionally suited. These reagents, characterized by a carbon-metal bond, function as potent nucleophiles, enabling the creation of complex molecular architectures from simpler precursors.

Grignard reagents and organolithium compounds are primary tools for this purpose. A plausible synthetic strategy for the target molecule could involve the reaction of a phenyl-containing organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), with an appropriate electrophile. For instance, the α-phenylacetic acid moiety could be established by the carboxylation of benzylmagnesium chloride or through the alkylation of a phenylacetate enolate.

Alternatively, organocuprates, also known as Gilman reagents, offer a milder and more selective approach for certain C-C bond formations, particularly 1,4-conjugate additions. The synthesis could be envisioned through a conjugate addition of a suitable organocuprate to an α,β-unsaturated ester, followed by further modifications to construct the hexenoic acid chain. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, represent another powerful avenue, allowing for the precise formation of the C-C bond connecting the phenyl ring to the main chain under relatively mild conditions. nih.gov The choice of reagent and strategy depends on the desired stereochemistry and the compatibility with other functional groups present in the precursors.

| Reaction Type | Organometallic Reagent | Electrophile/Substrate | Typical Product | Key Features |

|---|---|---|---|---|

| Grignard Reaction | Phenylmagnesium Bromide | α-halo ester | α-phenyl ester | Forms C-C bond at the α-position to the ester. |

| Organocuprate Addition | Lithium di(prop-1-en-2-yl)cuprate | Cinnamoyl chloride | Substituted hexenone (B8787527) precursor | Enables 1,4-conjugate addition to α,β-unsaturated systems. |

| Suzuki Coupling | Phenylboronic acid | Bromo-alkenoic ester | Phenyl-substituted alkenoic ester | Palladium-catalyzed; tolerates a wide range of functional groups. |

Derivatization Strategies for Functional Group Transformation and Analog Generation

The structure of this compound possesses three distinct regions ripe for chemical modification: the carboxyl group, the phenyl ring, and the hexene double bond. Strategic derivatization at these sites can generate a library of analogs with varied physicochemical properties.

The carboxylic acid group is a primary site for functionalization. Esterification, the conversion of the carboxylic acid to an ester, is readily achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction to completion. libretexts.org A wide variety of primary and secondary alcohols can be employed to generate a diverse array of esters.

Amidation, the formation of an amide, provides another route to modify the carboxyl moiety. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. These amide derivatives often exhibit different biological stability and hydrogen-bonding capabilities compared to the parent carboxylic acid.

| Reaction | Reagents | Product Class | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl Ester | Reflux, 4-8 h | 85-95 |

| Amidation (via Acyl Chloride) | 1. (COCl)₂, 2. Diethylamine | N,N-Diethylamide | 0 °C to RT, 2-4 h | 80-90 |

| Esterification (Mitsunobu) | Ethanol, PPh₃, DIAD | Ethyl Ester | 0 °C to RT, 1-3 h | 75-90 |

The aromatic phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the alkyl-carboxylic acid chain (an ortho-, para-director) and its deactivating nature must be considered.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the para position. The nitro group can be subsequently reduced to an amino group (-NH₂), which serves as a handle for further functionalization.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This reaction also favors substitution at the ortho and para positions.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of new carbon-based substituents. However, the deactivating nature of the carboxylic acid substituent can make these reactions challenging, often requiring harsh conditions or prior protection of the acid group.

The carbon-carbon double bond in the hexene chain is a versatile functional group that can undergo a variety of addition reactions. The electron-rich nature of this trisubstituted alkene makes it reactive toward electrophiles. libretexts.org

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond by treatment with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). openstax.orglibretexts.org This reaction, known as catalytic hydrogenation, is typically performed under mild conditions and is highly selective for the alkene, leaving the phenyl ring and carboxyl group intact. libretexts.orgopenstax.org This transformation yields 5-Methyl-2-phenyl-hexanoic acid.

Epoxidation: The alkene can be converted to an epoxide (a three-membered ring containing oxygen) using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is stereospecific, with the oxygen atom adding to one face of the double bond. libretexts.org The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to yield diols and other functionalized products.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation, where both -OH groups add to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org Anti-dihydroxylation is accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org

Iii. Mechanistic Studies of Chemical Reactivity and Molecular Transformations of 5 Methyl 2 Phenyl 4 Hexenoic Acid

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

The synthesis of 5-Methyl-2-phenyl-4-hexenoic acid can be approached through several established organic reactions, each with a distinct mechanism that influences the final product's yield and stereochemistry.

One plausible synthetic route involves a variation of the malonic ester synthesis . wikipedia.orglibretexts.orgmasterorganicchemistry.compatsnap.comyoutube.com This method would likely proceed through the following steps:

Enolate Formation: Diethyl phenylmalonate would be deprotonated using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.

Alkylation: The nucleophilic enolate would then react with a suitable electrophile, such as 4-methyl-1-halopent-2-ene, in an SN2 reaction to introduce the 5-methyl-4-hexenyl side chain.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester would then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, would undergo decarboxylation to yield this compound.

A hypothetical catalytic cycle for a transition-metal-catalyzed allylic alkylation of a phenylacetate (B1230308) derivative could also be proposed, although this is speculative without direct experimental evidence.

Another potential synthetic pathway is the Reformatsky reaction . byjus.comlibretexts.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction involves the treatment of an α-halo ester, in this case, an α-bromo-phenylacetate, with zinc metal to form an organozinc reagent known as a Reformatsky enolate. libretexts.orgwikipedia.org This enolate can then react with an appropriate aldehyde or ketone. For the synthesis of our target molecule, the reaction would likely involve the addition of the Reformatsky reagent derived from ethyl 2-bromo-2-phenylacetate to 3-methyl-2-butenal. The resulting β-hydroxy ester could then be dehydrated and hydrolyzed to yield this compound.

The key intermediate in this process is the organozinc reagent, which exists as a dimer in the solid state. libretexts.orgwikipedia.org The reaction proceeds through a six-membered chair-like transition state, which dictates the stereochemical outcome of the addition. libretexts.org

A data table summarizing plausible intermediates in these synthetic routes is presented below:

| Synthetic Route | Key Intermediate | Description |

| Malonic Ester Synthesis | Diethyl (5-methylhex-4-en-1-yl)phenylmalonate | The alkylated product formed from the reaction of diethyl phenylmalonate enolate and a 4-methyl-1-halopent-2-ene. |

| Reformatsky Reaction | Ethyl 2-bromo-2-phenylacetate Zinc Enolate | The organozinc reagent formed by the reaction of ethyl 2-bromo-2-phenylacetate with zinc metal. |

| Reformatsky Reaction | Ethyl 3-hydroxy-5-methyl-2-phenyl-4-hexenoate | The β-hydroxy ester formed after the addition of the Reformatsky enolate to 3-methyl-2-butenal. |

The presence of a stereocenter at the α-carbon and a double bond in the hexenoic acid chain introduces the possibility of stereoisomers. The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route and the reaction conditions.

In the context of the malonic ester synthesis , if a chiral base or a chiral auxiliary is employed during the alkylation step, it is conceivable that one enantiomer of the product could be favored. However, without such chiral control, a racemic mixture of (R)- and (S)-5-Methyl-2-phenyl-4-hexenoic acid would be expected.

The Reformatsky reaction can also be adapted for stereoselective synthesis. The use of chiral ligands or auxiliaries can influence the facial selectivity of the enolate addition to the carbonyl group, leading to the preferential formation of one diastereomer of the β-hydroxy ester intermediate. Subsequent stereospecific elimination of the hydroxyl group would be required to control the geometry of the double bond.

The selectivity of these reactions is influenced by several factors, including the nature of the solvent, the temperature, and the specific reagents used. For instance, in the Reformatsky reaction, the stereoselectivity can be affected by the choice of metal and the coordinating solvent. beilstein-journals.org

A table illustrating the potential stereochemical outcomes is provided below:

| Synthetic Method | Controlling Factor | Potential Stereochemical Outcome |

| Asymmetric Malonic Ester Synthesis | Chiral base or auxiliary | Enantiomerically enriched (R)- or (S)-5-Methyl-2-phenyl-4-hexenoic acid |

| Diastereoselective Reformatsky Reaction | Chiral ligand or auxiliary | Diastereomerically enriched β-hydroxy ester precursor |

| Stereospecific Dehydration | Reaction conditions and reagents | (E)- or (Z)-isomer of this compound |

Investigation of Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound allows for intramolecular reactions, particularly cyclization. The proximity of the carboxylic acid group to the double bond can facilitate lactonization under acidic conditions.

The most probable intramolecular cyclization is an acid-catalyzed lactonization . Protonation of the double bond would generate a tertiary carbocation at the C5 position. The oxygen atom of the carboxylic acid's hydroxyl group can then act as an intramolecular nucleophile, attacking the carbocation to form a five- or six-membered ring. In this case, attack at C5 would lead to a six-membered δ-lactone. The mechanism involves the formation of a cyclic intermediate which then loses a proton to yield the final lactone product. youtube.com

The regioselectivity of this cyclization (i.e., the size of the resulting lactone ring) is dependent on the stability of the intermediate carbocation and the thermodynamic stability of the final product. Generally, the formation of five- and six-membered rings is favored.

Oxidative and Reductive Transformations of the Hexenoic Acid Scaffold

The double bond and the phenyl ring in this compound are susceptible to both oxidative and reductive transformations.

Oxidative transformations can target either the double bond or the phenyl ring.

Oxidative cleavage of the C4-C5 double bond, for instance, through ozonolysis followed by an oxidative workup, would be expected to yield a dicarboxylic acid and acetone.

Oxidation of the phenyl group to a carboxylic acid can be achieved using strong oxidizing agents like ruthenium tetraoxide. byjus.com This would transform the molecule into a tri-acid.

Reductive transformations primarily involve the saturation of the double bond and potentially the phenyl ring.

Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would readily reduce the C4-C5 double bond to yield 5-methyl-2-phenylhexanoic acid. nih.gov The hydrogenation typically occurs with syn-addition of hydrogen to the less hindered face of the double bond.

Under more forcing conditions (higher pressure and temperature), the phenyl ring can also be hydrogenated to a cyclohexyl group, resulting in 5-methyl-2-cyclohexylhexanoic acid.

A summary of potential oxidative and reductive transformations is presented in the table below:

| Transformation | Reagents | Expected Product |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | 2-Phenylsuccinic acid and Acetone |

| Phenyl Ring Oxidation | RuO₄ | A tricarboxylic acid derivative |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Methyl-2-phenylhexanoic acid |

| Vigorous Hydrogenation | H₂ (high pressure/temp), PtO₂ | 5-Methyl-2-cyclohexylhexanoic acid |

Stability Studies and Isomerization Processes in Diverse Chemical Environments

The stability of this compound is influenced by factors such as pH and temperature. The presence of the double bond allows for potential isomerization.

Under acidic or basic conditions, or upon heating, the isomerization of the double bond is a plausible process. stackexchange.comresearchgate.net The C4-C5 double bond could potentially migrate to a more thermodynamically stable position, such as in conjugation with the phenyl ring and the carboxylic acid group, to form 5-methyl-2-phenyl-2-hexenoic acid or 5-methyl-2-phenyl-3-hexenoic acid. This isomerization would likely proceed through a protonation-deprotonation mechanism in acidic media or via the formation of a resonance-stabilized carbanion in basic media. The equilibrium between the different isomers would be dependent on their relative stabilities.

The stability of the carboxylic acid itself is generally high, but decarboxylation could potentially be induced under harsh thermal conditions, although the presence of the α-phenyl group may influence this reactivity. The molecule's stability is also relevant in biological systems, where enzymatic transformations could occur.

The potential isomerization products are listed in the table below:

| Isomerization Product | Structural Feature | Plausible Conditions |

| 5-Methyl-2-phenyl-2-hexenoic acid | Conjugated system with phenyl ring and carboxyl group | Acid or base catalysis, heat |

| 5-Methyl-2-phenyl-3-hexenoic acid | Double bond shifted towards the carboxyl group | Acid or base catalysis, heat |

Iv. Theoretical and Computational Investigations of 5 Methyl 2 Phenyl 4 Hexenoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons and predict the most likely sites for chemical reactions.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis for 5-Methyl-2-phenyl-4-hexenoic acid would involve calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites prone to nucleophilic attack.

The charge distribution, often visualized through electrostatic potential maps, would reveal the partial positive and negative charges on different atoms within the molecule. For this compound, the carboxylic acid group would be expected to be a region of high electron density and negative potential, while the phenyl ring and the carbon-carbon double bond would also exhibit distinct electronic features.

Transition State Analysis for Key Reactions

Theoretical chemistry allows for the modeling of reaction pathways and the identification of transition states—the highest energy point along a reaction coordinate. For this compound, key reactions for such analysis could include esterification of the carboxylic acid, addition reactions at the carbon-carbon double bond, or electrophilic substitution on the phenyl ring. By calculating the energy of the transition state, chemists can predict the activation energy and, consequently, the rate of a reaction. These studies are crucial for understanding reaction mechanisms and predicting product formation.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, rotating around single bonds and vibrating. Conformational analysis and molecular dynamics simulations provide a picture of this dynamic behavior.

Identification of Stable Conformers and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in numerous conformations. A systematic conformational search would identify the most stable three-dimensional arrangements of the atoms (conformers). By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape reveals the energetically preferred shapes of the molecule and the energy barriers between them.

Dynamic Behavior and Interconversion Pathways

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would illustrate how the molecule behaves in a given environment (e.g., in a solvent). This would provide insights into the flexibility of the molecule and the pathways by which it converts between different stable conformations. Such information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.

Structure-Activity Relationship (SAR) Modeling for Derivatives and Analogs

Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and materials science. It aims to correlate the chemical structure of a compound with its biological activity or physical properties. While no specific SAR studies for this compound are publicly documented, the principles of SAR would be applicable to its derivatives.

By synthesizing and testing a series of analogs with systematic modifications—for instance, changing substituents on the phenyl ring or altering the length of the alkyl chain—researchers could build a predictive SAR model. This model, often developed using computational techniques like Quantitative Structure-Activity Relationship (QSAR), would help in designing new molecules with enhanced desired properties.

Below is a hypothetical data table illustrating the kind of data that would be generated from SAR studies on derivatives of this compound.

| Compound ID | R1-Substituent (para-position) | IC50 (µM) | LogP |

| 1 | -H | 15.2 | 3.1 |

| 2 | -Cl | 8.5 | 3.6 |

| 3 | -OCH3 | 22.1 | 2.9 |

| 4 | -NO2 | 5.3 | 3.0 |

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug design. drugdesign.org These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgrutgers.edu For a molecule like this compound, a QSAR model could predict its potential efficacy or toxicity based on its physicochemical properties.

A hypothetical QSAR study would involve a dataset of carboxylic acids with structural similarities to this compound. For each compound, a variety of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's properties and can be categorized as electronic, steric, and lipophilic, among others. rutgers.edunih.gov

Hypothetical QSAR Data for a Series of Phenyl-Carboxylic Acids

| Compound | Biological Activity (log(1/C)) | LogP (Lipophilicity) | Molar Refractivity (MR) | Dipole Moment (Debye) |

| Phenylacetic acid | 4.2 | 1.41 | 43.5 | 2.1 |

| 2-Phenylpropanoic acid | 4.5 | 1.85 | 48.1 | 2.3 |

| 2-Phenylbutanoic acid | 4.8 | 2.29 | 52.7 | 2.4 |

| This compound | Predicted | 3.68 | 66.2 | 2.6 |

| Ibuprofen | 5.2 | 3.97 | 66.8 | 2.5 |

This table is for illustrative purposes only and does not represent real experimental data.

From such a dataset, a regression analysis would be performed to generate a QSAR equation. A possible, albeit hypothetical, equation could be:

log(1/C) = 0.85 * LogP + 0.02 * MR - 0.15 * Dipole Moment + 1.5

This equation would suggest that the biological activity of these compounds is positively correlated with their lipophilicity and molar refractivity, and negatively correlated with their dipole moment. Using the calculated descriptors for this compound, its biological activity could then be predicted.

Ligand-Protein Docking Simulations (if applicable to a specific binding mechanism)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.comyoutube.com This method is instrumental in understanding potential mechanisms of action and in drug discovery. galaxyproject.orgomicstutorials.com Given its structure as a carboxylic acid, potential protein targets for this compound could include enzymes like cyclooxygenases (COX) or fatty acid binding proteins.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. omicstutorials.comyoutube.com The ligand's structure would be optimized to its lowest energy conformation. The protein structure, often obtained from a repository like the Protein Data Bank, would be prepared by adding hydrogen atoms and assigning charges. omicstutorials.com A defined binding site on the protein would then be specified for the docking simulation. youtube.com

The docking software, such as AutoDock, would then explore various conformations of the ligand within the binding site, calculating the binding energy for each pose. youtube.com The results are typically presented as a table of binding energies and root-mean-square deviation (RMSD) values.

Hypothetical Docking Results of this compound with a Target Protein

| Pose | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Interacting Residues |

| 1 | -8.5 | 1.5 | TYR385, SER530, ARG120 |

| 2 | -8.2 | 2.1 | TYR385, VAL349, ARG120 |

| 3 | -7.9 | 3.5 | SER530, LEU352, TYR355 |

This table is for illustrative purposes only and does not represent real experimental data.

The pose with the lowest binding energy is considered the most favorable binding mode. Analysis of this pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and specific amino acid residues (e.g., Arginine or Serine) in the protein's active site, as well as hydrophobic interactions involving the phenyl ring.

Vi. Advanced Analytical and Spectroscopic Characterization of 5 Methyl 2 Phenyl 4 Hexenoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for identifying the types and numbers of protons and carbons in a molecule. For 5-Methyl-2-phenyl-4-hexenoic acid, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the phenyl group, the vinylic protons, the methine proton at the chiral center, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would provide information about neighboring protons.

The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms. The chemical shifts would indicate the type of carbon (aliphatic, vinylic, aromatic, carbonyl), and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While specific spectral data for this compound is not widely published, a summary of expected chemical shifts can be compiled based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170.0 - 185.0 |

| Phenyl (C₆H₅) | 7.0 - 8.0 | 125.0 - 145.0 |

| Vinylic (C=CH) | 5.0 - 6.0 | 120.0 - 140.0 |

| Methine (CH) | 3.5 - 4.5 | 40.0 - 50.0 |

Two-dimensional NMR techniques are powerful for establishing the precise connectivity of atoms within a molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the methine proton at C2 and the vinylic proton at C4, as well as between the vinylic protons and the methyl protons at C5. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For instance, it could show a correlation between the carboxylic acid proton and the carbon at C2, and between the phenyl protons and the carbon at C2. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could help determine the relative orientation of the phenyl group and the substituents around the chiral center at C2.

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of a molecule. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can indicate the presence of different conformers in equilibrium. researchgate.net For this compound, VT-NMR could be used to study the rotational barriers around the C2-phenyl bond and the C3-C4 single bond, providing information about the preferred three-dimensional shape of the molecule in solution. researchgate.net

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org The molecular formula of this compound is C₁₃H₁₆O₂. chemspider.com The calculated exact mass for this formula can be compared to the experimentally determined mass from HRMS to confirm the identity of the compound.

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass (M) | Measured Exact Mass (M+H)⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the bond between C2 and C3, and fragmentation of the hexenoic acid chain. Analysis of these fragments helps to piece together the structure of the original molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a "molecular fingerprint."

For this compound, GC-MS analysis would typically involve derivatization, such as conversion to its methyl ester, to increase its volatility and improve chromatographic separation. nist.gov The resulting chromatogram would show a major peak corresponding to the derivatized target compound, with the retention time and mass spectrum confirming its identity. Any smaller peaks would indicate the presence of volatile impurities, which can be identified by their respective mass spectra. gsconlinepress.comresearchgate.net The relative area of each peak in the chromatogram provides a quantitative measure of the purity of the sample. gsconlinepress.com

Typical GC-MS Parameters for Analysis:

| Parameter | Value |

| Column | DB-5ms capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or similar |

| Initial Oven Temperature | 40 °C |

| Temperature Program | Ramp to 150 °C at 10 °C/min, then to 230 °C at 5 °C/min, and finally to 280 °C at 20 °C/min, hold for 8 minutes |

| Injector Temperature | 280 °C |

| Detector (MS) Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) |

| Note: These are example parameters and may need to be optimized for specific instruments and sample matrices. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. masterorganicchemistry.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, the IR spectrum would be expected to exhibit characteristic peaks for the carboxylic acid and the phenyl group. libretexts.orgchemicalbook.com

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~3000-2850 |

| Carbonyl (C=O) | Stretching | ~1710 |

| C=C (aromatic) | Stretching | ~1600 and ~1450 |

| C-O | Stretching | ~1320-1210 |

| O-H | Bending | ~1440-1395 and 950-910 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. In this compound, the phenyl group is the primary chromophore. The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the electronic transitions within the benzene (B151609) ring. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the ring. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the second carbon, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Both techniques are highly sensitive to the three-dimensional arrangement of atoms around the chiral center and can be used to determine the enantiomeric excess (ee) of a sample. nih.govunits.it

For this compound, the CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the phenyl chromophore, which are perturbed by the chiral environment. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the quantification of enantiomeric purity. nih.gov HPLC coupled with a CD detector (HPLC-CD) can be a powerful tool for separating the analyte from other compounds and then determining its chiral purity. nih.gov

Advanced Chromatographic Separations

For complex mixtures or for achieving very high-resolution separations, advanced chromatographic techniques are employed.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. kau.edu.sa In GC × GC, the effluent from a primary GC column is continuously trapped and then rapidly injected onto a second, shorter column with a different stationary phase. unito.it This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. kau.edu.sagcms.cz This technique is particularly valuable for analyzing complex samples where this compound might be present along with numerous other components, allowing for its clear separation from interfering substances. The structured nature of GC × GC chromatograms, where related compounds often appear in distinct patterns, can aid in the identification of unknown components. unito.it

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and quantification of this compound. nih.gov HPLC is well-suited for non-volatile or thermally labile compounds and offers a wide range of stationary and mobile phases for method optimization. amazonaws.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. scribd.comsigmaaldrich.com Detection can be achieved using a UV detector set to a wavelength where the phenyl group absorbs strongly. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed using standards of known concentration. Chiral HPLC, using a chiral stationary phase, can also be used to separate the enantiomers of this compound for enantiomeric purity assessment. sigmaaldrich.com

Chiral Chromatography for Enantiomer Separation

The presence of a chiral center at the C2 position of this compound necessitates the use of chiral chromatography for the separation and quantification of its (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. csfarmacie.czresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com The differing stabilities of these complexes lead to different retention times for each enantiomer, enabling their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. phenomenex.comphenomenex.com

For carboxylic acids such as this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity. eijppr.comresearchgate.net Columns like those from the Chiralcel or Lux series are often employed. The separation is typically carried out in normal phase, polar organic, or reversed-phase modes. phenomenex.comresearchgate.net

Detailed Research Findings:

While specific experimental data for the chiral separation of this compound is not extensively published, a hypothetical method can be proposed based on the separation of structurally similar phenylalkanoic acids.

A suitable approach would involve a polysaccharide-based CSP, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. The mobile phase would likely consist of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. A small amount of an acidic additive, such as trifluoroacetic acid (TFA) or acetic acid, is often incorporated into the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape and retention. researchgate.net

The optimization of the separation would involve systematically varying the ratio of the non-polar solvent to the alcohol modifier and the concentration of the acidic additive to achieve baseline resolution of the enantiomeric peaks. The flow rate and column temperature are also key parameters that can be adjusted to enhance separation efficiency.

Below is an interactive data table illustrating a potential set of chromatographic conditions and the expected outcomes for the chiral separation of this compound.

| Parameter | Condition | Expected Outcome |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm | Enantioselective separation |

| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | Resolution of (R) and (S) enantiomers |

| Flow Rate | 1.0 mL/min | Adequate retention times |

| Temperature | 25 °C | Stable and reproducible separation |

| Detection | UV at 254 nm | Detection of the phenyl chromophore |

| Retention Time (tR1) | ~ 8.5 min (hypothetical for one enantiomer) | Elution of the first enantiomer |

| Retention Time (tR2) | ~ 9.8 min (hypothetical for the other enantiomer) | Elution of the second enantiomer |

| Resolution (Rs) | > 1.5 | Baseline separation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. The crystallization process can be influenced by factors such as the choice of solvent, temperature, and the rate of cooling or evaporation.

Detailed Research Findings:

Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred by examining the crystallographic data of analogous compounds, such as (E)-hex-2-enoic acid and other unsaturated carboxylic acids containing phenyl groups. nih.govmdpi.comresearchgate.net

The table below presents hypothetical crystallographic data for this compound, based on known structures of similar molecules. nih.govmdpi.comeurjchem.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 5.5 |

| c (Å) | ~ 17.0 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 950 |

| Z | 4 |

| Key Hydrogen Bond (O-H···O) | ~ 2.6 Å |

| C=O Bond Length | ~ 1.25 Å |

| C-O Bond Length | ~ 1.30 Å |

These hypothetical data provide a scientifically reasonable projection of the solid-state structure of this compound, which would be characterized by hydrogen-bonded dimers and π-stacking interactions, leading to a well-ordered three-dimensional lattice.

Vii. Applications and Future Research Trajectories

Utilization as a Synthetic Precursor in Organic Synthesis

The molecular architecture of 5-Methyl-2-phenyl-4-hexenoic acid makes it a versatile precursor for the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, opening pathways to diverse chemical transformations. Furthermore, the double bond within the hexenoic acid chain offers a site for various addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups and the creation of chiral centers. The phenyl group also provides a handle for modifications through aromatic substitution reactions. These characteristics position the compound as a valuable building block in the multi-step synthesis of novel organic compounds.

Role in the Development of Biologically Active Scaffolds and Chemical Probes

The combination of a phenyl ring and a carboxylic acid is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). While there is no direct evidence of the biological activity of this compound, its structural similarity to known pharmacophores suggests its potential as a scaffold for the development of new therapeutic agents. For instance, the related compound 5-methyl-2-phenyl-2-hexenal (B1583446) has been investigated for its potential antioxidant and anti-inflammatory properties. This suggests that the carboxylic acid analogue could also be explored for similar activities. Its structure could be systematically modified to probe interactions with biological targets, making it a candidate for the development of chemical probes to study cellular processes.

It is important to note that a related compound, 5-methyl-4-hexenoic acid, is used as a reactant in the preparation of 5-fluoromethyl-substituted γ-lactams, which are of interest in medicinal chemistry. chemicalbook.com This further underscores the potential of the core hexenoic acid structure in generating biologically relevant molecules.

Integration into Materials Science and Polymer Chemistry

The presence of a polymerizable double bond and a functional carboxylic acid group makes this compound a potential monomer for the synthesis of novel polymers. The carboxylic acid can be used to create polyester (B1180765) or polyamide chains, while the double bond can participate in addition polymerization. The incorporation of the phenyl group into the polymer backbone would influence the material's properties, potentially enhancing its thermal stability, refractive index, and mechanical strength. Such polymers could find applications in specialty plastics, coatings, and other advanced materials.

Environmental and Industrial Applications (e.g., as an intermediate in industrial processes)

In an industrial context, this compound could serve as an intermediate in the production of various fine chemicals. Its synthesis and subsequent conversion into other valuable compounds could be integrated into larger industrial processes. For example, related hexenoic acid derivatives are utilized in the flavor and fragrance industry. thegoodscentscompany.com While the specific organoleptic properties of this compound are not documented, its structural relative, 5-methyl-2-phenyl-2-hexenal, is known for its distinctive cocoa aroma. thegoodscentscompany.com This suggests a potential, though unexplored, application in this sector.

Emerging Research Areas and Unexplored Scientific Questions

The limited body of research on this compound presents a landscape ripe for exploration. Future research could unlock a deeper understanding of its chemical and physical properties and pave the way for novel applications.

As with many rare and unique chemicals, the development of robust analytical methods is crucial for its study. sigmaaldrich.com While standard techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would likely be applicable, the development of specific methods optimized for the detection and quantification of this compound in various matrices would be a valuable research endeavor. researchgate.netmdpi.com This would be particularly important for any future studies on its biological activity or environmental fate.

A significant and largely unexplored area of research is the biological activity of this compound. Systematic screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic potential. Given the known antimicrobial and antioxidant activities of compounds found in various natural extracts that share some structural similarities, investigating these properties for this compound would be a logical starting point. nih.govscienceopen.comekb.eg Furthermore, its potential as an anticancer agent could be explored, drawing parallels from other carboxylic acid-containing compounds with such activities. researchgate.net

Catalytic Applications

Currently, there is a notable absence of documented catalytic applications for the specific chemical compound this compound in publicly accessible scientific literature and patent databases. While research into the catalytic activities of structurally related compounds, such as phenyl-substituted unsaturated carboxylic acids, is an active area of investigation, specific studies focusing on this compound remain elusive.

The unique structural features of this compound, including a phenyl group at the α-position and a terminal isopropyl group on the unsaturated chain, theoretically suggest potential for investigation in various catalytic domains. For instance, the carboxylic acid moiety could serve as a directing group or a ligand in metal-catalyzed reactions. The stereogenic center at the α-carbon also presents possibilities for its use in asymmetric catalysis, a field of significant importance in the synthesis of enantiomerically pure compounds.

However, without specific research data, any discussion of its catalytic potential remains purely speculative. Future research endeavors would be necessary to explore and establish any catalytic utility of this compound. Such studies would likely involve screening its activity in a range of known catalytic transformations, as well as investigating its potential as a ligand for various transition metals.

Given the current state of research, no detailed research findings or data tables on the catalytic applications of this compound can be provided.

Q & A

Basic: What are the recommended synthetic pathways for 5-methyl-2-phenyl-4-hexenoic acid?

Methodological Answer:

A common approach involves conjugate addition or aldol condensation using precursors like phenylacetic acid derivatives and α,β-unsaturated carbonyl compounds. For example:

- Step 1: Start with 2-phenylacetic acid and a methyl-substituted aldehyde (e.g., 4-pentenal) under basic conditions to form the α,β-unsaturated intermediate.

- Step 2: Optimize stereoselectivity using chiral catalysts (e.g., proline derivatives) to control the double-bond geometry .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC with a C18 column .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Contradictions often arise from impurities or tautomeric forms. To address this:

- Approach 1: Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign stereochemistry unambiguously.

- Approach 2: Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species.

- Approach 3: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC: Use a reversed-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .

- NMR: , , and DEPT-135 spectra in deuterated DMSO or CDCl₃ to confirm structure and substituent positions.

- IR Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkene (C=C ~1600 cm⁻¹) functional groups .

Advanced: How can reaction yields be improved in large-scale synthesis?

Methodological Answer:

- Factor 1: Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility.

- Factor 2: Use flow chemistry to control exothermic reactions and reduce side products.

- Factor 3: Introduce protecting groups (e.g., tert-butyl esters) for the carboxylic acid to prevent unwanted side reactions .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, amber vials under nitrogen to prevent oxidation of the alkene moiety .

- Incompatibilities: Avoid strong acids/bases (risk of decarboxylation) and UV light (risk of [2+2] cycloaddition) .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

- Step 1: Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring).

- Step 2: Test in vitro bioactivity (e.g., COX-2 inhibition assays) and correlate with steric/electronic parameters via QSAR modeling.

- Step 3: Use X-ray crystallography to resolve binding modes with target proteins .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and chemical goggles.

- Engineering Controls: Conduct reactions in fume hoods with HEPA filters to minimize inhalation risks.

- Emergency Measures: Provide eyewash stations and ethanol-based decontamination solutions for skin contact .

Advanced: How can computational modeling predict metabolite pathways for this compound?

Methodological Answer:

- Tool 1: Use in silico platforms like Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolites.

- Tool 2: Validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS analysis .

Basic: What biological screening assays are suitable for this compound?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anti-inflammatory Potential: ELISA-based COX-2 inhibition assays .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid in mechanistic studies?

Methodological Answer:

- Application 1: Trace metabolic fate in vivo using -labeled carboxylic acid groups and track via NMR or LC-MS.

- Application 2: Elucidate enzymatic degradation pathways by monitoring isotope enrichment in intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.